
Liposidomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that Liposidomycin B exhibits significant antimicrobial activity against various Mycobacterium species, including Mycobacterium avium and Mycobacterium intracellulare. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.0 to 64 µg/ml for different liposidomycin congeners . The compound's effectiveness against these pathogens is particularly relevant given the increasing incidence of infections resistant to conventional therapies.
Treatment of Mycobacterial Infections
This compound has shown promise in treating infections caused by Mycobacterium avium complex (MAC). A study utilizing an in vivo silkworm infection model demonstrated its therapeutic effects, suggesting potential for clinical application in patients with MAC infections who do not respond adequately to existing treatments .
Development of Novel Antibiotics
The unique structure of this compound has inspired the development of new antibiotics targeting resistant strains. For instance, derivatives such as CPZEN-45, derived from caprazamycin (a related compound), are being explored as candidates for antituberculosis therapies due to their enhanced efficacy against Mycobacterium tuberculosis .
Case Study 1: Efficacy Against Mycobacterium avium
In a controlled laboratory setting, various liposidomycin congeners were tested for their effectiveness against Mycobacterium avium. The results indicated that compounds with specific structural modifications exhibited superior antimicrobial activity compared to standard treatments. This highlights the potential for this compound and its derivatives in developing targeted therapies against resistant mycobacterial infections .
Case Study 2: In Vivo Efficacy
A pilot study using a silkworm model demonstrated that this compound significantly reduced bacterial load in infected subjects compared to untreated controls. These findings support the hypothesis that this compound can be an effective treatment option in vivo, paving the way for further clinical trials .
Comparative Data Table
Compound | Target Pathogen | MIC (µg/ml) | Mechanism of Action |
---|---|---|---|
This compound | Mycobacterium avium | 2.0 - 64 | Inhibition of MraY |
Caprazamycin | Mycobacterium tuberculosis | <1 | Inhibition of peptidoglycan synthesis |
Muraymycin | Various Gram-positive bacteria | 0.5 - 8 | Inhibition of cell wall synthesis |
Eigenschaften
Molekularformel |
C42H67N5O21S |
---|---|
Molekulargewicht |
1010.1 g/mol |
IUPAC-Name |
2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |
InChI-Schlüssel |
LGBOBVYRTQDYBA-ZUGGQKJLSA-N |
SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Isomerische SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Kanonische SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Synonyme |
liposidomycin A liposidomycin B liposidomycin C liposidomycins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.